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molecular formula C12H11ClN2OS B8310723 1-(3-Tolylsulfenyl)methyl-5-chloropyrimidin-2-one

1-(3-Tolylsulfenyl)methyl-5-chloropyrimidin-2-one

Cat. No. B8310723
M. Wt: 266.75 g/mol
InChI Key: MVABNDBKXNWBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705791

Procedure details

1-Chloromethyl-5-chloropyrimidin-2-one (see Preparation 15) (1.0 mmol) was added to a mixture of m-thiocresol (1.0 mmol) and triethylamine (1.0 mmol). The mixture was stirred at room temperature for 20 mins and at 40° C. for 20 mins before the solvent was distilled off and the residue triturated with water, extracted into chloroform, dried (MgSO4) and evaporated. The residue was washed with cold acetone (1 ml). The insoluble product was identical with an authentic sample prepared as described in Example 14. Yield: 60 mg, 22%.
Name
1-Chloromethyl-5-chloropyrimidin-2-one
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][N:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[N:5][C:4]1=[O:10].[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([SH:18])[CH:13]=1.C(N(CC)CC)C>>[C:12]1([CH3:11])[CH:17]=[CH:16][CH:15]=[C:14]([S:18][CH2:2][N:3]2[CH:8]=[C:7]([Cl:9])[CH:6]=[N:5][C:4]2=[O:10])[CH:13]=1

Inputs

Step One
Name
1-Chloromethyl-5-chloropyrimidin-2-one
Quantity
1 mmol
Type
reactant
Smiles
ClCN1C(N=CC(=C1)Cl)=O
Name
Quantity
1 mmol
Type
reactant
Smiles
CC1=CC(=CC=C1)S
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 mins and at 40° C. for 20 mins before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The residue was washed with cold acetone (1 ml)
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC(=CC=C1)SCN1C(N=CC(=C1)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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